molecular formula C9H17N3 B11730473 1-ethyl-5-methyl-N-propyl-1H-pyrazol-4-amine

1-ethyl-5-methyl-N-propyl-1H-pyrazol-4-amine

Cat. No.: B11730473
M. Wt: 167.25 g/mol
InChI Key: YUQDFPFKXGNVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-ethyl-5-methyl-N-propyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine derivatives, followed by alkylation and amination steps . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to optimize the yield and minimize impurities. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-Ethyl-5-methyl-N-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-N-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function and downstream signaling pathways . This modulation can result in various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

1-Ethyl-5-methyl-N-propyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-ethyl-5-methyl-N-propylpyrazol-4-amine

InChI

InChI=1S/C9H17N3/c1-4-6-10-9-7-11-12(5-2)8(9)3/h7,10H,4-6H2,1-3H3

InChI Key

YUQDFPFKXGNVMP-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(N(N=C1)CC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.